2-(5-bromo-4,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
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Overview
Description
2-(5-Bromo-4,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is a chemical compound known for its electron-withdrawing properties. It is used as a building block in the synthesis of various organic materials, particularly in the field of organic photovoltaics and other electronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-4,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile typically involves the reaction of 5-bromo-4,6-difluoro-1-indanone with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-4,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Condensation Reactions: It can react with aldehydes through the Knoevenagel condensation reaction.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Condensation Reactions: Typically involves aldehydes and a base like piperidine or pyridine.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Condensation Reactions: Products are often extended conjugated systems that absorb in the near-infrared region.
Scientific Research Applications
2-(5-Bromo-4,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is widely used in scientific research, particularly in the following areas:
Organic Photovoltaics: It is used as a building block for non-fullerene acceptors in organic solar cells.
Electronic Materials: It is incorporated into various electronic devices to improve performance and efficiency.
Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The compound exerts its effects primarily through its strong electron-withdrawing properties. This characteristic allows it to participate in intramolecular charge transfer processes, which are crucial for its function in electronic materials. The molecular targets and pathways involved include the interaction with electron-donating groups in conjugated systems, enhancing charge separation and transport .
Comparison with Similar Compounds
Similar Compounds
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Similar in structure but lacks the bromine atom.
2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Similar but with different substitution patterns.
Uniqueness
2-(5-Bromo-4,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is unique due to the presence of both bromine and fluorine atoms, which enhance its electron-withdrawing capabilities and make it particularly useful in electronic applications .
Properties
Molecular Formula |
C12H3BrF2N2O |
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Molecular Weight |
309.07 g/mol |
IUPAC Name |
2-(5-bromo-4,6-difluoro-3-oxoinden-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H3BrF2N2O/c13-11-8(14)1-7-6(5(3-16)4-17)2-9(18)10(7)12(11)15/h1H,2H2 |
InChI Key |
WNDBYLGPLRFELQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=CC(=C(C(=C2C1=O)F)Br)F |
Origin of Product |
United States |
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